Reduced Hemolytic Activity of Brevinin-1SPb Compared to Brevinin-1SPc: 8.3-Fold Higher HC50
Brevinin-1SPb exhibits substantially lower hemolytic activity against human erythrocytes compared to Brevinin-1SPc, the most hemolytic brevinin-1 variant isolated from the same species. The HC50 of Brevinin-1SPb is 25 µM, versus 3 µM for Brevinin-1SPc—an 8.3-fold reduction in hemolytic potency [1][2]. This difference emerges from distinct sequence determinants: SPb (20 residues, net charge +3) versus SPc (24 residues, net charge +4), with SPc's longer sequence length and higher cationic charge likely contributing to its enhanced membrane-disruptive activity against eukaryotic cells [1]. Note: the DRAMP database entry contains an alternative HC50 value of 6 µM in its comments field, which may represent a curation artifact or updated measurement; procurement decisions should verify the HC50 value against the original primary literature [1].
| Evidence Dimension | Hemolytic activity (HC50) against human erythrocytes |
|---|---|
| Target Compound Data | HC50 = 25 µM (primary DRAMP annotation) |
| Comparator Or Baseline | Brevinin-1SPc: HC50 = 3 µM; Brevinin-1SPa: HC50 = 7 µM; Brevinin-1SPd: HC50 = 8 µM |
| Quantified Difference | 8.3-fold higher HC50 vs. Brevinin-1SPc; 3.6-fold vs. Brevinin-1SPa; 3.1-fold vs. Brevinin-1SPd |
| Conditions | Human erythrocytes; peptide concentration causing 50% hemolysis; data derived from Bevier et al. 2004 (PMID: 15556063) |
Why This Matters
For researchers prioritizing host-cell compatibility in mammalian cell-based assays or evaluating therapeutic index, Brevinin-1SPb's lower hemolytic activity provides a wider safety margin compared to its co-isolated analogs.
- [1] DRAMP Database. DRAMP01870 – Brevinin-1SPb. Hemolytic Activity: HC50=25 µM (with alternative value HC50=6 µM noted in comments). Reference: PMID 15556063. View Source
- [2] DRAMP Database. DRAMP01871 – Brevinin-1SPc. Hemolytic Activity: HC50=3 µM. Reference: PMID 15556063. View Source
